5-(1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid
CAS No.:
Cat. No.: VC20143019
Molecular Formula: C12H12N2O4
Molecular Weight: 248.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2O4 |
|---|---|
| Molecular Weight | 248.23 g/mol |
| IUPAC Name | 5-(2-ethyl-5-methylpyrazole-3-carbonyl)furan-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H12N2O4/c1-3-14-8(6-7(2)13-14)11(15)9-4-5-10(18-9)12(16)17/h4-6H,3H2,1-2H3,(H,16,17) |
| Standard InChI Key | NKDVXUARIZYCLS-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=CC(=N1)C)C(=O)C2=CC=C(O2)C(=O)O |
Introduction
5-(1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid is a complex organic compound featuring a unique combination of a furan moiety and a pyrazole derivative. This compound belongs to the class of heterocyclic compounds, specifically those containing both pyrazole and furan rings, and is categorized under organic acids due to the presence of a carboxylic acid functional group.
Synthesis Methodologies
The synthesis of 5-(1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid typically involves several methodologies aimed at achieving high yields and purity. Common approaches include reactions that optimize conditions to enhance yield and minimize by-products. Specific methodologies may vary based on the reactants used.
Synthesis Steps Overview
-
Starting Materials: Pyrazole and furan derivatives are typically used as starting materials.
-
Reaction Conditions: Conditions such as temperature, solvent, and catalysts are optimized to facilitate the desired reactions.
-
Purification: Techniques like chromatography are employed to achieve high purity.
Biological Activities and Potential Applications
Compounds containing pyrazole and furan moieties often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. Research into the interactions of 5-(1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid with biological targets could reveal significant therapeutic potentials that warrant further investigation.
Biological Activity Table
| Activity | Description |
|---|---|
| Anti-inflammatory | Potential to reduce inflammation through interaction with biological pathways. |
| Antimicrobial | Ability to inhibit the growth of microorganisms. |
| Antitumor | Potential to inhibit tumor growth or proliferation. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume